2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6OS2/c1-2-7-27-14(8-11-9-29-16(22)23-11)25-26-17(27)30-10-15(28)24-13-6-4-3-5-12(13)18(19,20)21/h2-6,9H,1,7-8,10H2,(H2,22,23)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJPKRBWQKPZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of triazole and thiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiazole moiety linked to a triazole ring, along with an allyl group and a trifluoromethyl phenyl acetamide. The molecular formula is , and it has a molecular weight of approximately 335.35 g/mol. Its structural complexity allows for multiple interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, 1,2,4-triazoles have been extensively studied for their antifungal activity due to their ability to inhibit ergosterol synthesis in fungi . The presence of the thiazole ring enhances the compound's efficacy against various pathogens.
Antitumor Activity
Several studies have highlighted the potential of triazole derivatives in cancer therapy. For example, compounds similar to the one have shown promising results against different cancer cell lines, such as A431 and Jurkat cells, with IC50 values indicating effective cytotoxicity . The structural modifications in these compounds can lead to enhanced interactions with target proteins involved in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to this structure suggests that:
- Thiazole and Triazole Rings : Essential for biological activity; modifications can significantly alter potency.
- Allyl Group : Contributes to increased lipophilicity and may enhance membrane permeability.
- Trifluoromethyl Substitution : Often associated with improved metabolic stability and bioavailability.
Case Studies
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited broad-spectrum antifungal activity against Candida species. The incorporation of thiazole moieties was crucial for enhancing antifungal potency .
- Anticancer Studies : In vitro studies showed that derivatives similar to the target compound had significant growth-inhibitory effects on HT29 colon cancer cells. The presence of electron-donating groups on the phenyl ring was linked to increased anticancer activity .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of Compound A include:
- Thiazole vs. Phenyl/Thiophene: The 2-amino-thiazole group in Compound A may improve hydrogen bonding and target specificity compared to phenyl (e.g., Compound 9a-9e ) or thiophene analogs .
- Trifluoromethyl Position : The 2-(trifluoromethyl)phenyl group in Compound A contrasts with 3-CF3 or 4-CF3 analogs (e.g., NZ-65 ), which may alter steric and electronic interactions with targets like ACE2 .
Physicochemical Properties
The 2-amino-thiazole group in Compound A may slightly improve aqueous solubility compared to benzothiazole derivatives (e.g., Compound 13 ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole-thiol intermediate via cyclization of thiosemicarbazides under reflux with KOH in ethanol .
- Step 2 : Alkylation with chloroacetamide derivatives in ethanol/water mixtures, monitored by TLC for completion (Rf = 0.5–0.7 in ethyl acetate/hexane) .
- Critical Conditions : Temperature control (60–80°C), solvent choice (ethanol for solubility), and catalyst use (e.g., CuI for click chemistry in triazole formation) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) and IR (ν 1650 cm⁻¹ for C=O stretch) .
- Elemental Analysis : C, H, N, S content matching theoretical values (e.g., C: 52.1%, H: 4.3%, N: 18.9% calculated for C₂₁H₂₀F₃N₇OS₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 530.12) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screening includes:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, comparing IC₅₀ values with reference drugs (e.g., celecoxib) .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?
- Methodological Answer :
- Modifications : Vary substituents on the triazole (e.g., replace allyl with propargyl) or thiazole (e.g., introduce halogens) to assess effects on potency .
- Assay Design : Parallel synthesis of analogs (5–10 derivatives) followed by dose-response curves in target assays (e.g., IC₅₀ shifts from 25 µM to 5 µM with CF₃ substitution) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like EGFR (PDB ID: 1M17) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa) and reagent batches to minimize variability .
- Meta-Analysis : Compare data from ≥3 independent studies; e.g., conflicting IC₅₀ values (10 µM vs. 50 µM) may arise from differences in serum concentration (5% vs. 10% FBS) .
- Mechanistic Follow-Up : Validate target engagement via Western blot (e.g., p-EGFR inhibition) or competitive binding assays .
Q. How can the metabolic stability of this compound be optimized for in vivo studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Half-life (t₁/₂) <30 min indicates need for prodrug design .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. For example, acetylating the thiol improves logP from 2.1 to 3.5 .
- Pharmacokinetic Profiling : After oral administration in rodents, measure Cmax (µg/mL) and AUC (µg·h/mL) to guide dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
